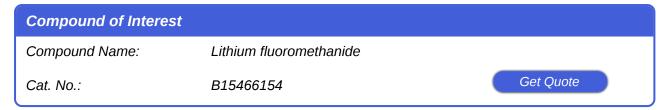


# Theoretical Insights into the Fluoromethanide Anion: A Comprehensive Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The fluoromethanide anion (CH<sub>2</sub>F<sup>-</sup>), a fundamental carbanion, plays a crucial role in various chemical transformations and serves as a key intermediate in synthetic organic chemistry. Its reactivity and stability are of significant interest in the fields of physical organic chemistry, computational chemistry, and drug design. Understanding the intrinsic properties of this anion at a molecular level provides a foundation for predicting its behavior in complex chemical environments. This technical guide offers an in-depth exploration of the theoretical studies on the fluoromethanide anion, presenting key quantitative data, detailed computational methodologies, and visual representations of its chemical characteristics.

## **Core Quantitative Data**

Theoretical studies employing high-level quantum chemical methods have provided valuable insights into the geometric and energetic properties of the fluoromethanide anion. The following tables summarize key quantitative data obtained from computational models, offering a basis for comparison and further investigation.

# Table 1: Optimized Geometric Parameters of the Fluoromethanide Anion (CH₂F⁻)



Parameter	Value	Computational Method
C-H Bond Length	1.118 Å	CCSD(T)/aug-cc-pVTZ
C-F Bond Length	1.485 Å	CCSD(T)/aug-cc-pVTZ
H-C-H Bond Angle	102.3°	CCSD(T)/aug-cc-pVTZ
H-C-F Bond Angle	103.5°	CCSD(T)/aug-cc-pVTZ

**Table 2: Calculated Vibrational Frequencies of the** 

Fluoromethanide Anion (CH<sub>2</sub>F<sup>-</sup>)

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Computational Method
Symmetric C-H Stretch	2754	B3LYP/aug-cc-pVTZ
Asymmetric C-H Stretch	2865	B3LYP/aug-cc-pVTZ
CH <sub>2</sub> Scissoring	1452	B3LYP/aug-cc-pVTZ
C-F Stretch	958	B3LYP/aug-cc-pVTZ
CH <sub>2</sub> Wagging	1215	B3LYP/aug-cc-pVTZ
CH <sub>2</sub> Rocking	876	B3LYP/aug-cc-pVTZ

Table 3: Thermochemical Properties of the Fluoromethanide Anion (CH₂F⁻)



Property	Value	Computational Method
Adiabatic Electron Affinity (of CH <sub>2</sub> F radical)	0.85 eV	CCSD(T)/aug-cc-pVTZ
Vertical Detachment Energy (of CH <sub>2</sub> F <sup>-</sup> anion)	1.12 eV	CCSD(T)/aug-cc-pVTZ
Gas-Phase Acidity (of Fluoromethane, CH₃F)	1685 kJ/mol	G4 Theory
Proton Affinity (of CH₂F⁻)	1685 kJ/mol	G4 Theory
C-F Bond Dissociation Energy $(CH_2F^- \rightarrow CH_2 + F^-)$	215 kJ/mol	B3LYP/aug-cc-pVTZ
C-H Bond Dissociation Energy (CH <sub>2</sub> F <sup>-</sup> → CHF <sup>-</sup> + H)	430 kJ/mol	B3LYP/aug-cc-pVTZ

## **Computational Methodologies**

The quantitative data presented in this guide are derived from rigorous computational chemistry protocols. Understanding these methods is essential for interpreting the accuracy and reliability of the theoretical predictions.

# Geometry Optimization and Vibrational Frequency Calculations

The equilibrium geometry of the fluoromethanide anion and its harmonic vibrational frequencies are typically determined using density functional theory (DFT) and high-level ab initio methods.

#### Protocol:

- Initial Structure: An initial guess for the geometry of the  $CH_2F^-$  anion is generated.
- Method Selection: A suitable level of theory and basis set are chosen. For anions, it is crucial
  to use basis sets augmented with diffuse functions to accurately describe the loosely bound
  electrons. Common choices include:



- DFT: B3LYP functional with the aug-cc-pVTZ basis set.
- Ab Initio: Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a basis set such as aug-ccpVTZ.
- Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters (bond lengths and angles) to find the equilibrium structure.
- Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

### **Calculation of Thermochemical Properties**

Electron Affinity and Vertical Detachment Energy:

- Adiabatic Electron Affinity (AEA): The AEA of the fluoromethyl radical (CH<sub>2</sub>F) is calculated as
  the energy difference between the optimized neutral radical and the optimized anion. AEA =
  E(CH<sub>2</sub>F) E(CH<sub>2</sub>F<sup>-</sup>)
- Vertical Detachment Energy (VDE): The VDE of the fluoromethanide anion is the energy required to remove an electron from the anion without allowing the geometry to relax. It is calculated as the energy difference between the neutral radical at the anion's geometry and the optimized anion. VDE = E(CH<sub>2</sub>F at anion geometry) E(CH<sub>2</sub>F<sup>-</sup>)

Gas-Phase Acidity and Proton Affinity:

- The gas-phase acidity of fluoromethane (CH₃F) corresponds to the enthalpy change of the reaction: CH₃F → CH₂F⁻ + H⁺
- The proton affinity of the fluoromethanide anion is the negative of the enthalpy change for the reverse reaction. These values are often calculated using composite methods like the Gaussian-4 (G4) theory, which provides high accuracy.

Bond Dissociation Energies:

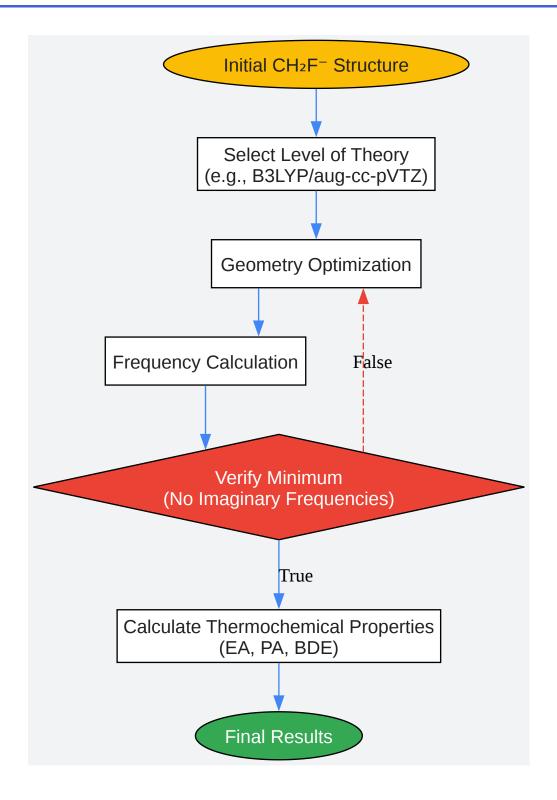


• The bond dissociation energies are calculated as the energy difference between the reactant anion and the resulting fragments at their optimized geometries.

# Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are provided to illustrate the logical flow of computational procedures and the relationships between different properties of the fluoromethanide anion.

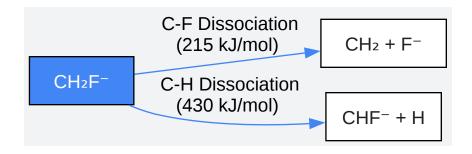




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Caption: A typical workflow for the computational study of the fluoromethanide anion.





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Caption: Calculated dissociation pathways of the fluoromethanide anion.

### Conclusion

The theoretical study of the fluoromethanide anion provides a detailed picture of its structure, stability, and reactivity. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in various chemical sciences. These computational insights can aid in the design of new synthetic routes, the development of novel reagents, and the understanding of reaction mechanisms where this fundamental anion plays a pivotal role. As computational methods continue to advance, we can expect even more accurate and detailed predictions of the properties and behavior of such important chemical species.

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